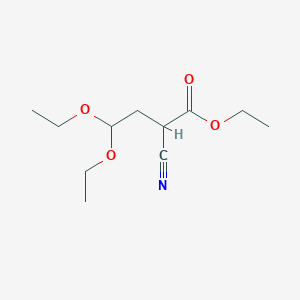

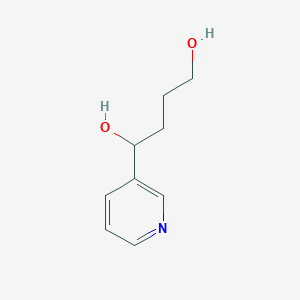

1-(3-Pyridinyl)-1,4-butanediol

Overview

Description

1-(3-Pyridinyl)-1,4-butanediol (1-PBD) is an organic molecule that is used as a building block for a variety of synthetic processes in the laboratory. It is a useful compound for the synthesis of a variety of molecules, including those used in pharmaceuticals, and its versatility makes it a valuable tool for researchers. In addition, 1-PBD has been studied for its potential applications in scientific research and medicine.

Scientific Research Applications

It can be used in the synthesis of N-substituted pyrroles and pyrrolidines from 1,4-diols and primary amines, as found in a study by Tsuji, Yokoyama, Huh, and Watanabe (1987) (Tsuji, Yokoyama, Huh, & Watanabe, 1987).

It acts as a reducing agent in transfer hydrogenation reactions, delivering two equivalents of H2 to ketones, imines, and alkenes, according to Maytum, Francos, Whatrup, and Williams (2010) (Maytum, Francos, Whatrup, & Williams, 2010).

A study by Navarro, Giovani, and Romero (1991) demonstrated its oxidation by a polypyridine Ru(IV) complex, yielding products like 1-hydroxy-2-butanone and 1-hydroxy-3-butanone (Navarro, Giovani, & Romero, 1991).

Pseudomonas putida KT2440's enhanced growth rate and yield on 1,4-butanediol enable biotechnological valorization of plastic monomers in a bio-upcycling approach, as revealed by Li et al. (2020) (Li et al., 2020).

It is used as a starting material for the manufacture of various solvents and plastics, as discussed by Janusčak et al. (2017) (Janusčak, Kindl, Matuška, Kukula, & Kačer, 2017).

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which are structurally similar to this compound, have been reported to have target selectivity

Mode of Action

It’s known that similar compounds, such as imidacloprid analogues, exhibit insecticidal activity . This suggests that 1-(3-Pyridyl)-1,4-Butanediol might interact with its targets to induce changes, but the specifics of these interactions are yet to be determined.

Biochemical Pathways

It’s known that similar compounds, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (nnk), are metabolized to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (nnal), which has a chiral center at the 1-position . This suggests that 1-(3-Pyridyl)-1,4-Butanediol might be involved in similar metabolic pathways.

Pharmacokinetics

It’s known that nnal, a metabolite of a similar compound nnk, is formed predominantly as the (s)-enantiomer in rodent and human tissues

Result of Action

It’s known that similar compounds, such as diallyl trisulfide, can inhibit the carcinogenic effects of nnk in lung tumorigenesis

Action Environment

It’s known that similar compounds, such as nnk, can be influenced by factors like tobacco smoke carcinogens

Biochemical Analysis

Biochemical Properties

1-(3-PYRIDYL)-1,4-BUTANEDIOL is involved in biochemical reactions related to the metabolism of NNK . It is formed from NNK through a carbonyl reduction process . The enzymes and proteins it interacts with are largely associated with the metabolic pathways of NNK .

Cellular Effects

The cellular effects of 1-(3-PYRIDYL)-1,4-BUTANEDIOL are closely related to its parent compound, NNK. NNK is known to cause DNA damage, leading to cellular dysfunction

Molecular Mechanism

It is known that NNK, from which 1-(3-PYRIDYL)-1,4-BUTANEDIOL is derived, can be metabolically activated to form DNA adducts . The specific binding interactions of 1-(3-PYRIDYL)-1,4-BUTANEDIOL with biomolecules, its potential to inhibit or activate enzymes, and its influence on gene expression are areas that need further exploration.

Dosage Effects in Animal Models

The effects of varying dosages of 1-(3-PYRIDYL)-1,4-BUTANEDIOL in animal models have not been extensively studied. Studies on NNK, the parent compound, have shown that it can induce lung tumors in animal models .

Metabolic Pathways

1-(3-PYRIDYL)-1,4-BUTANEDIOL is involved in the metabolic pathways of NNK. It is formed from NNK through a carbonyl reduction process

properties

IUPAC Name |

1-pyridin-3-ylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9,11-12H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJHRVMTLGLFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997362 | |

| Record name | 1-(Pyridin-3-yl)butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76014-83-0 | |

| Record name | 4-Hydroxy-4-(3-pyridyl)-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridinyl)-1,4-butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyridin-3-yl)butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-PYRIDINYL)-1,4-BUTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA2PTK4KE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(3-Pyridinyl)-1,4-butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1-(3-Pyridinyl)-1,4-butanediol connected to tobacco carcinogens?

A1: This compound provides insights into the metabolic pathways of potent tobacco-specific carcinogens like N'-Nitrosonornicotine (NNN) and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) []. Research suggests that these carcinogens can undergo transformations leading to the formation of reactive species capable of alkylating DNA. Studies utilizing model compounds mimicking the alpha-hydroxylation of NNN and NNK have identified this compound as a product during solvolysis reactions []. These reactions, often conducted in controlled laboratory environments, provide valuable clues about the breakdown and potential reactivity of these carcinogenic compounds.

Q2: What makes the formation of this compound in these studies particularly noteworthy?

A2: The presence of this compound, alongside other specific reaction products, points towards the involvement of a cyclic oxonium ion intermediate during the solvolysis of the model carcinogens []. This detail is crucial as it sheds light on the mechanism by which these tobacco-related compounds may interact with biological molecules like DNA. Understanding these mechanisms is fundamental for developing strategies to mitigate the harmful effects of tobacco carcinogens.

Q3: Beyond tobacco research, has this compound been linked to any other areas of study?

A3: Interestingly, this compound has been identified as a potential biomarker for secondhand smoke exposure in children []. A study utilizing untargeted metabolomics analysis of urine samples revealed that the levels of this compound were significantly associated with exposure to secondhand smoke []. This finding highlights the potential of this compound as a non-invasive indicator for assessing the impact of passive smoking, particularly in vulnerable populations like children.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)